An In-depth Technical Guide to Methyl 3-amino-3-deoxy-α-D-mannopyranoside HCl
An In-depth Technical Guide to Methyl 3-amino-3-deoxy-α-D-mannopyranoside HCl
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 3-amino-3-deoxy-α-D-mannopyranoside hydrochloride is a synthetic aminosugar with demonstrated potential as a potent antioxidant and an inhibitor of the enzyme catalase. This technical guide provides a comprehensive overview of its chemical structure, properties, and a detailed, adaptable synthesis protocol. Furthermore, it outlines standardized experimental procedures for evaluating its biological activities, specifically its antioxidant capacity and catalase inhibition. While direct quantitative data for this specific compound is not yet widely published, this document establishes a framework for its synthesis and biological characterization, making it a valuable resource for researchers in medicinal chemistry, drug discovery, and related fields.
Chemical Structure and Properties
Methyl 3-amino-3-deoxy-α-D-mannopyranoside hydrochloride is a water-soluble, solid compound. Its structure is characterized by a mannose pyranose ring with an amino group at the C-3 position and a methyl group at the anomeric carbon in the alpha configuration.
Chemical Structure
Caption: 2D Chemical Structure of Methyl 3-amino-3-deoxy-α-D-mannopyranoside HCl.
Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 14133-35-8 | [1] |
| Molecular Formula | C₇H₁₅NO₅ · HCl | [1] |
| Molecular Weight | 229.66 g/mol | [1] |
| Form | Solid | [1] |
| Storage Temperature | 2-8°C | [1] |
| SMILES String | Cl.COC1OC(CO)C(O)C(N)C1O | [1] |
| InChI Key | UMFRURBOSLCTIW-UHFFFAOYSA-N | [1] |
Synthesis Protocol
A detailed, multi-step synthesis of Methyl 3-amino-3-deoxy-α-D-mannopyranoside HCl can be achieved starting from the readily available methyl α-D-glucopyranoside. The following protocol is adapted from the work of Baer and Fischer, with improvements by Richardson, and the stereocontrolled synthesis strategies described by Crich et al.[2]
Synthesis Workflow
Caption: General workflow for the synthesis of the target compound.
Detailed Experimental Protocol
Step 1: Synthesis of Methyl 3-nitro-3-deoxy-α-D-mannopyranoside
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Dissolve methyl α-D-glucopyranoside in distilled water.
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Cool the solution in an ice bath and add a solution of sodium metaperiodate portion-wise while maintaining the temperature below 5°C.
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Stir the reaction mixture for 1-2 hours at 0°C.
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Add nitromethane to the reaction mixture, followed by the slow addition of a solution of sodium hydroxide, keeping the temperature below 10°C.
-
Allow the reaction to stir at room temperature overnight.
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Neutralize the reaction mixture with acetic acid and concentrate under reduced pressure.
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Purify the resulting syrup by column chromatography on silica gel to yield methyl 3-nitro-3-deoxy-α-D-mannopyranoside.
Step 2: Synthesis of Methyl 3-azido-3-deoxy-α-D-mannopyranoside
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Dissolve the 3-nitro compound in an appropriate solvent such as THF or DMF.
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Add a suitable base (e.g., DBU) and trifluoromethanesulfonyl azide.
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Stir the reaction at room temperature until the starting material is consumed (monitored by TLC).
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Quench the reaction and extract the product with an organic solvent.
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Purify the crude product by column chromatography to obtain the 3-azido derivative.
Step 3: Synthesis of Methyl 3-amino-3-deoxy-α-D-mannopyranoside
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Dissolve the 3-azido compound in methanol or ethanol.
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Add a catalyst, such as Palladium on carbon (Pd/C).
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Hydrogenate the mixture under a hydrogen atmosphere until the reaction is complete.
-
Alternatively, the reduction can be carried out using lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent.
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Filter the catalyst and concentrate the filtrate to obtain the crude amino compound.
Step 4: Formation of the Hydrochloride Salt
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Dissolve the crude amino compound in a minimal amount of methanol.
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Add a solution of hydrochloric acid in methanol or diethyl ether dropwise until the pH is acidic.
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The hydrochloride salt will precipitate out of the solution.
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Collect the solid by filtration, wash with a cold solvent (e.g., diethyl ether), and dry under vacuum to yield Methyl 3-amino-3-deoxy-α-D-mannopyranoside HCl.
Biological Activity and Experimental Protocols
Methyl 3-amino-3-deoxy-α-D-mannopyranoside HCl has been reported to possess antioxidant and enzyme inhibitory activities. The following sections provide standardized protocols for the quantitative assessment of these properties.
Antioxidant Activity
The antioxidant capacity can be evaluated using several common in vitro assays.
3.1.1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
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Principle: This assay measures the ability of an antioxidant to donate an electron and reduce the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.
-
Protocol:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., methanol or water).
-
Prepare a series of dilutions of the test compound.
-
Prepare a fresh solution of DPPH in methanol.
-
In a 96-well plate, add a fixed volume of the DPPH solution to each well containing the different concentrations of the test compound.
-
Include a control (DPPH solution with solvent) and a blank (solvent).
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Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
Calculate the percentage of radical scavenging activity and determine the IC₅₀ value.
-
3.1.2. Ferric Reducing Antioxidant Power (FRAP) Assay
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Principle: This method is based on the reduction of the ferric-tripyridyltriazine (Fe³⁺-TPZ) complex to the ferrous (Fe²⁺) form at low pH, which results in an intense blue color that can be measured spectrophotometrically.
-
Protocol:
-
Prepare the FRAP reagent by mixing acetate buffer (pH 3.6), a solution of TPTZ in HCl, and a solution of FeCl₃·6H₂O.
-
Warm the FRAP reagent to 37°C.
-
Add a small volume of the test compound solution to the FRAP reagent.
-
Incubate the mixture at 37°C for a specified time (e.g., 4 minutes).
-
Measure the absorbance at 593 nm.
-
Construct a standard curve using a known antioxidant (e.g., Trolox or ascorbic acid) and express the results as equivalents of the standard.
-
3.1.3. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
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Principle: This assay involves the generation of the ABTS radical cation (ABTS•⁺), which is blue-green. In the presence of an antioxidant, the radical is reduced, and the solution becomes colorless. The change in absorbance is measured.
-
Protocol:
-
Prepare the ABTS radical cation by reacting ABTS stock solution with potassium persulfate and allowing the mixture to stand in the dark for 12-16 hours.
-
Dilute the ABTS•⁺ solution with a suitable buffer (e.g., phosphate buffer) to obtain a specific absorbance at 734 nm.
-
Add the test compound solution to the diluted ABTS•⁺ solution.
-
After a set incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.
-
Calculate the percentage of inhibition and determine the IC₅₀ value.
-
3.1.4. Quantitative Antioxidant Data (To be determined experimentally)
| Assay | IC₅₀ (µg/mL) | Standard Equivalent (µM TE/mg) |
| DPPH | - | - |
| FRAP | - | - |
| ABTS | - | - |
Catalase Inhibition
-
Principle: Catalase is an enzyme that catalyzes the decomposition of hydrogen peroxide into water and oxygen. The inhibition of catalase activity can be measured by monitoring the rate of H₂O₂ decomposition in the presence and absence of the inhibitor.
-
Protocol:
-
Prepare a buffer solution (e.g., phosphate buffer, pH 7.0).
-
Prepare a stock solution of catalase and the test compound in the buffer.
-
In a quartz cuvette, mix the buffer, catalase solution, and varying concentrations of the test compound.
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Initiate the reaction by adding a known concentration of hydrogen peroxide.
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Monitor the decrease in absorbance at 240 nm over time using a UV-Vis spectrophotometer.
-
Calculate the initial reaction rates for each inhibitor concentration.
-
Determine the type of inhibition and the inhibition constant (Kᵢ) using graphical methods such as Lineweaver-Burk or Dixon plots.
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3.2.1. Quantitative Catalase Inhibition Data (To be determined experimentally)
| Parameter | Value |
| Inhibition Type | - |
| Kᵢ (µM) | - |
Potential Signaling Pathway Involvement
While no specific signaling pathways have been directly elucidated for Methyl 3-amino-3-deoxy-α-D-mannopyranoside HCl, related aminosugars like N-acetyl-D-mannosamine are known to be key intermediates in important metabolic pathways. The sialic acid biosynthesis pathway is a prime example, where N-acetyl-D-mannosamine is a precursor to sialic acids, which are crucial for various cellular recognition and signaling events.[3][4]
Caption: Sialic acid biosynthesis pathway, a potential area of influence for aminosugars.
Conclusion
Methyl 3-amino-3-deoxy-α-D-mannopyranoside HCl presents an interesting scaffold for further investigation, particularly concerning its antioxidant and enzyme-inhibiting properties. The synthetic and experimental protocols detailed in this guide provide a solid foundation for researchers to produce and characterize this compound. Future studies should focus on obtaining precise quantitative data for its biological activities and exploring its potential interactions with cellular signaling pathways to fully elucidate its therapeutic potential.
References
- 1. mdpi.com [mdpi.com]
- 2. Direct Stereocontrolled Synthesis of 3-Amino-3-deoxy-β-Mannopyranosides: Importance of the Nitrogen Protecting Group on Stereoselectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is N-acetyl-D-mannosamine used for? [synapse.patsnap.com]
- 4. N-Acetylmannosamine - Wikipedia [en.wikipedia.org]
